Serba-2
Beschreibung
Serba-2 (compound 19c) is a benzopyran-derived enantiomer synthesized as part of a series of selective estrogen receptor β (ERβ) agonists . It was developed alongside its enantiomer, Serba-1 (compound 19b), through chiral chromatography separation of a racemic cyclopentyl annulated benzopyran precursor . Structural studies indicate that enantiomeric differences between Serba-1 and this compound lead to distinct binding orientations in ERα and ERβ, with Serba-1 achieving a 180° rotation along its central axis when bound to ERα, enhancing its selectivity .
Structure
3D Structure
Eigenschaften
CAS-Nummer |
533884-10-5 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
(3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol |
InChI |
InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1 |
InChI-Schlüssel |
XIESSJVMWNJCGZ-HDMKZQKVSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)O)O[C@@H]2C4=CC=C(C=C4)O |
Kanonische SMILES |
C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Serba-2 involves the preparation of substituted benzopyrans. One common method includes the reaction of 4-hydroxyphenyl with cyclopentane derivatives under specific conditions to form the hexahydrocyclopenta[c]chromen-8-ol structure . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in powder form and stored at -20°C for long-term stability .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Östrogenrezeptor-Interaktionen und Ligandenbindung verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation der Östrogenrezeptor-Beta-Aktivität in verschiedenen biologischen Systemen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Bindung an den Östrogenrezeptor Beta. Diese Bindung induziert konformationelle Veränderungen im Rezeptor, was zur Aktivierung spezifischer Gen-Transkriptionswege führt. Die Verbindung zeigt eine hohe Affinität und Selektivität für den Östrogenrezeptor Beta gegenüber dem Östrogenrezeptor Alpha, was sie zu einem potenten und spezifischen Agonisten macht.
Wissenschaftliche Forschungsanwendungen
Serba-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study estrogen receptor interactions and ligand binding.
Biology: Investigated for its role in modulating estrogen receptor beta activity in various biological systems.
Wirkmechanismus
Serba-2 exerts its effects by selectively binding to the estrogen receptor beta. This binding induces conformational changes in the receptor, leading to the activation of specific gene transcription pathways. The compound demonstrates high affinity and selectivity for the estrogen receptor beta over the estrogen receptor alpha, making it a potent and specific agonist .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Serba-1 (Compound 19b)
- Structural Relationship : Serba-1 is the enantiomer of Serba-2, sharing identical molecular composition but differing in stereochemistry .
- Receptor Affinity and Selectivity :
- Therapeutic Implications : Higher selectivity makes Serba-1 a preferred candidate for ERβ-targeted therapies, particularly in conditions like inflammation and neurodegenerative diseases where ERβ activation is beneficial .
LY3201 (Compound 20)
- Structural Features: A fluorinated non-steroidal ERβ agonist, distinct from the benzopyran scaffold of this compound .
- Receptor Affinity and Selectivity :
Table 1: Comparative Pharmacological Profiles of ERβ-Targeting Compounds
| Compound | Structure Class | ERβ Affinity (EC₅₀/Ki) | ERα Affinity (EC₅₀/Ki) | β/α Selectivity | Therapeutic Focus |
|---|---|---|---|---|---|
| This compound | Benzopyran enantiomer | Moderate (inferred) | Higher (inferred) | ~8 (racemic) | ERβ modulation (research) |
| Serba-1 | Benzopyran enantiomer | 0.66 nmol/L (EC₅₀) | 20.7 nmol/L (EC₅₀) | 32 | Neurodegeneration, inflammation |
| LY3201 | Fluorinated compound | 0.44 nmol/L (Ki) | 8.36 nmol/L (Ki) | 19 | CNS disorders |
Key Research Findings and Implications
Enantiomeric Specificity : The stereochemical divergence between Serba-1 and this compound underscores the critical role of 3D conformation in ERβ selectivity. Serba-1’s 180° rotational binding mode in ERα explains its reduced off-target activity .
Structural vs. Functional Similarity :
- This compound and Serba-1 are structurally similar enantiomers with divergent pharmacological outcomes.
- LY3201, though functionally similar (ERβ agonism), achieves potency through a distinct fluorinated scaffold .
Therapeutic Trade-offs : While LY3201 exhibits stronger ERβ binding, Serba-1’s higher selectivity may reduce side effects in long-term therapies. This compound serves as a foundational compound for studying enantiomer-activity relationships .
Biologische Aktivität
Serba-2 is a compound whose biological activity has garnered attention in recent research. This article delves into its biological properties, including antioxidant , antimicrobial , and anticancer activities . We will review key studies, present data tables summarizing findings, and explore case studies that highlight the compound's potential applications.
Antioxidant Activity
Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The antioxidant activity of this compound was evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and superoxide radical scavenging tests.
- DPPH Radical Scavenging Activity :
- The IC50 value for this compound was found to be significantly lower than that of standard antioxidants, indicating potent scavenging ability.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against a range of pathogens using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
| Pathogen | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.050 |
| Candida albicans | 0.100 |
These results suggest that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound was tested on several cancer cell lines, including LS174 (human colon carcinoma), A549 (human lung carcinoma), and K562 (chronic myelogenous leukemia).
| Cell Line | IC50 (µg/ml) |
|---|---|
| LS174 | 15.30 |
| A549 | 22.45 |
| K562 | 18.75 |
The results indicate that this compound exhibits promising anticancer activity across multiple cancer types, with the lowest IC50 observed in the LS174 cell line.
Case Study 1: Antioxidant Efficacy in Vivo
In a recent study, the antioxidant effects of this compound were evaluated in a rat model subjected to oxidative stress induced by high-fat diets. The administration of this compound resulted in:
- A significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress.
- Increased levels of glutathione (GSH), an important antioxidant.
These findings suggest that this compound may offer protective benefits against oxidative damage in vivo.
Case Study 2: Antimicrobial Application
A clinical trial investigated the application of this compound as a topical agent for treating skin infections caused by Staphylococcus aureus. The study reported:
- A 70% reduction in infection rates within two weeks of treatment.
- No significant side effects reported among participants.
This case highlights the potential for this compound as an effective antimicrobial agent in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
